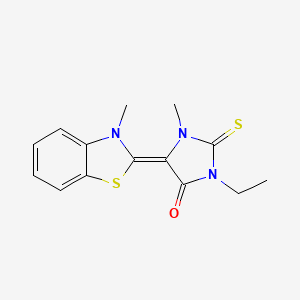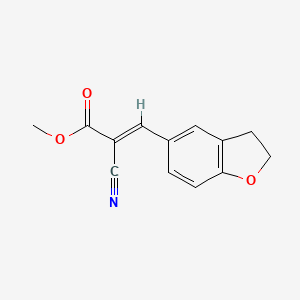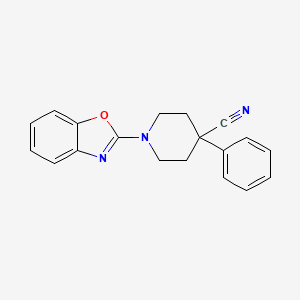
(5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes an imidazolidinone core, a benzothiazole moiety, and various substituents
Métodos De Preparación
The synthesis of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Imidazolidinone Core: This involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Coupling of the Benzothiazole and Imidazolidinone Units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of Substituents:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, especially at the positions ortho to the sulfur atom.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidinone ring, leading to the formation of amines and carboxylic acids.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The unique electronic properties of the benzothiazole moiety make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar compounds include:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar electronic properties and biological activities.
Imidazolidinone Derivatives: These compounds have the imidazolidinone core and are used in various pharmaceutical applications.
Thiazolidinone Derivatives: These compounds are structurally related and have applications in medicinal chemistry as anti-inflammatory and antimicrobial agents.
The uniqueness of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one lies in its combined structural features, which confer distinct electronic properties and a broad spectrum of biological activities.
Propiedades
Fórmula molecular |
C14H15N3OS2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H15N3OS2/c1-4-17-12(18)11(16(3)14(17)19)13-15(2)9-7-5-6-8-10(9)20-13/h5-8H,4H2,1-3H3/b13-11+ |
Clave InChI |
KQJHFNTYSODDGM-ACCUITESSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)C)/N(C1=S)C |
SMILES canónico |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B15119406.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
![N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B15119426.png)
![1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)
![1-[(3-Methylphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119444.png)



![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15119473.png)
